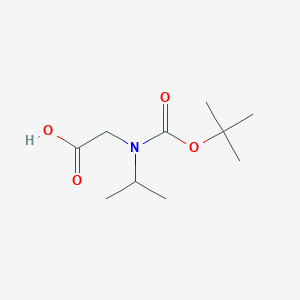

N-Boc-N-isopropylamino-acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-7(2)11(6-8(12)13)9(14)15-10(3,4)5/h7H,6H2,1-5H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWLWSLMCAPRCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440368 | |

| Record name | N-Boc-N-isopropylamino-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154509-63-4 | |

| Record name | N-Boc-N-isopropylamino-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl](propan-2-yl)amino}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N-Boc-N-isopropylamino-acetic acid synthesis protocol"

An In-depth Technical Guide to the Synthesis of N-Boc-N-isopropylamino-acetic acid

This guide provides a comprehensive overview of the synthesis of this compound, a valuable building block for researchers, scientists, and professionals in drug development. N-alkylated amino acids are crucial components in medicinal chemistry, often incorporated into peptides and peptidomimetics to enhance metabolic stability, conformational rigidity, and biological activity. This document details a common and effective synthetic pathway, including experimental protocols, quantitative data, and process visualizations.

Synthesis Pathway Overview

The preparation of this compound is typically achieved through the N-alkylation of a protected glycine precursor. A robust and widely applicable method involves the formation of a dianion from N-Boc-glycine using a strong, hindered base, followed by selective alkylation of the nitrogen atom with an isopropyl halide.[1] This approach prevents undesired O-alkylation of the carboxylate group and ensures a high yield of the target compound.

The overall process can be visualized as a two-stage logical flow:

Caption: Logical flow from glycine to the final product.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis.

Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)glycine (N-Boc-glycine)

This initial step involves the protection of the amino group of glycine using di-tert-butyl dicarbonate ((Boc)₂O).[2]

Materials:

-

Glycine

-

Sodium bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Deionized water

-

Ethyl acetate

-

Hydrochloric acid (1M HCl)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve glycine (1.0 eq.) and sodium bicarbonate (2.0 eq.) in deionized water. Stir the mixture until all solids are dissolved.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in a suitable organic solvent (like dioxane or THF) to the aqueous mixture.

-

Reaction Execution: Stir the resulting biphasic mixture vigorously at room temperature for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

-

Work-up:

-

Once the reaction is complete, wash the mixture with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl.

-

Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with a saturated brine solution.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield N-Boc-glycine, typically as a white solid.

Protocol 2: Synthesis of this compound

This protocol details the N-alkylation of the prepared N-Boc-glycine. The use of a hindered alkoxide base like potassium tert-butoxide (KOtBu) is crucial for forming the dianion necessary for selective N-alkylation.[1]

Materials:

-

N-Boc-glycine

-

Potassium tert-butoxide (KOtBu)

-

2-Iodopropane (or 2-Bromopropane)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous ammonium sulfate ((NH₄)₂SO₄) solution (weak acid quench)[1]

-

Diethyl ether

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-glycine (1.0 eq.) in anhydrous THF.

-

Base Addition: Cool the solution to below -20 °C using a dry ice/acetone bath. Slowly add potassium tert-butoxide (2.2 eq.) portion-wise, ensuring the temperature remains low. Stir the resulting slurry for 2 hours at this temperature to ensure complete formation of the dianion.[1]

-

Alkylation: Add 2-iodopropane (2.2 eq.) dropwise to the reaction mixture via a syringe.

-

Reaction Execution: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction's progress by TLC.

-

Work-up and Isolation:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium sulfate.[1]

-

Remove the THF under reduced pressure.

-

Dilute the remaining residue with water and wash with diethyl ether to remove unreacted alkyl halide and other non-polar impurities.

-

Acidify the aqueous layer to a pH of 2-3 with 1M HCl and extract the product with ethyl acetate or diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

-

-

Purification: Filter off the drying agent and concentrate the solvent by rotary evaporation to yield the crude product. Further purification can be achieved via column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the quantitative data for the N-alkylation protocol (Protocol 2), based on a 10 mmol scale of the starting material, N-Boc-glycine.

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| N-Boc-glycine | C₇H₁₃NO₄ | 175.18 | 1.0 | 10.0 | 1.75 g |

| Potassium tert-butoxide | C₄H₉KO | 112.21 | 2.2 | 22.0 | 2.47 g |

| 2-Iodopropane | C₃H₇I | 169.99 | 2.2 | 22.0 | 1.90 mL |

| Anhydrous THF | C₄H₈O | 72.11 | - | - | ~100 mL |

| Product | C₁₀H₁₉NO₄ | 217.26 | - | - | ~2.17 g (Th.) |

Note: Th. = Theoretical yield.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the N-alkylation of N-Boc-glycine.

Caption: Workflow for the synthesis of this compound.

References

A Comprehensive Technical Guide to N-Boc-N-isopropylamino-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of N-Boc-N-isopropylamino-acetic acid, a valuable building block in synthetic organic chemistry. This document outlines its characteristics, predicted spectroscopic data, and detailed experimental protocols for its synthesis and purification.

Chemical and Physical Properties

This compound, also known as N-(tert-Butoxycarbonyl)-N-isopropylglycine, is a synthetic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a key intermediate in peptide synthesis and the development of peptidomimetics.[1]

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Names | This compound, N-(tert-Butoxycarbonyl)-N-isopropylglycine, Boc-N(iPr)Gly-OH | [2] |

| CAS Number | 154509-63-4 | |

| Molecular Formula | C₁₀H₁₉NO₄ | |

| Molecular Weight | 217.26 g/mol | |

| Appearance | Colorless crystals or solid | [2] |

| Boiling Point | 312.4 ± 21.0 °C (Predicted) | [2] |

| Density | 1.089 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.00 ± 0.10 (Predicted) | [2] |

| Physical Form | Solid |

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the isopropyl group (septet and doublet), the methylene protons of the acetate group (singlet), the tert-butyl protons of the Boc group (singlet), and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, carbons of the isopropyl and tert-butyl groups, and the methylene carbon. |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid, C=O stretching bands for the carbamate and carboxylic acid, and C-H stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (217.26 g/mol ) and characteristic fragmentation patterns, such as the loss of the Boc group. |

Experimental Protocols

The following protocols are representative methods for the synthesis and purification of this compound, based on general procedures for the N-Boc protection of amino acids.

Synthesis of this compound

This procedure describes the protection of the secondary amine of N-isopropylamino-acetic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials and Reagents:

-

N-isopropylamino-acetic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve N-isopropylamino-acetic acid in a mixture of dioxane (or THF) and water.

-

Basification: Add sodium bicarbonate to the solution to achieve a basic pH.

-

Boc Protection: Add di-tert-butyl dicarbonate to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up:

-

Remove the organic solvent under reduced pressure.

-

Wash the aqueous residue with a non-polar organic solvent (e.g., hexane or ether) to remove unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl or citric acid solution).

-

Extract the product into an organic solvent such as ethyl acetate.

-

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Column Chromatography

If necessary, the crude this compound can be purified by silica gel column chromatography.

Materials and Reagents:

-

Crude this compound

-

Silica gel

-

Eluent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid)

Procedure:

-

Column Packing: Prepare a silica gel column using the chosen eluent system.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the purification of this compound.

Safety Information

This compound should be handled with care in a laboratory setting.

Table 3: GHS Hazard Information

| Pictogram | GHS06 (Skull and Crossbones) |

| Signal Word | Danger |

| Hazard Statement | H301: Toxic if swallowed |

| Precautionary Statements | P264, P270, P301 + P310, P405, P501 |

It is essential to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of complex organic molecules. Its primary application lies in the field of medicinal chemistry and drug discovery. The Boc-protected amine allows for selective reactions at the carboxylic acid functionality. Subsequent removal of the Boc group under acidic conditions reveals the secondary amine, which can then be further functionalized. This strategy is crucial in the construction of peptide-based therapeutics and other biologically active compounds. The isopropyl group provides steric bulk, which can influence the conformational properties and biological activity of the final molecule.

References

N-Boc-N-isopropylamino-acetic Acid: A Technical Overview of a Specialized Building Block

Abstract

N-Boc-N-isopropylamino-acetic acid is a specialized amino acid derivative that holds potential as a building block in synthetic organic chemistry, particularly within the realms of drug discovery and peptide synthesis. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for the controlled and sequential formation of amide bonds, a critical step in the construction of complex molecules. This technical guide provides a summary of the available physicochemical data for this compound, places it within the broader context of Boc-protected amino acids in pharmaceutical development, and offers generalized experimental protocols relevant to its potential applications. Due to a notable scarcity of published research specifically detailing the use of this compound, this paper also incorporates representative methodologies to guide researchers in its handling and application.

Introduction

N-protected amino acids are fundamental tools in the synthesis of peptides and other complex organic molecules. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups due to its stability under a range of reaction conditions and its facile removal under acidic conditions. This allows for the selective unmasking of the amine functionality for subsequent reactions, a strategy that is central to modern multi-step synthesis.

This compound, with its unique N-isopropyl substitution, offers a specific steric and electronic profile that can be leveraged by medicinal chemists to fine-tune the properties of a target molecule. The isopropyl group can influence conformation, lipophilicity, and metabolic stability, making this a potentially valuable, albeit under-documented, synthetic intermediate.

Physicochemical and Safety Data

Publicly available data for this compound is largely limited to information provided by commercial suppliers. A summary of these properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 154509-63-4 | [1] |

| Molecular Formula | C₁₀H₁₉NO₄ | [1] |

| Molecular Weight | 217.26 g/mol | [1] |

| Physical Form | Solid | [1] |

| InChI Key | VDWLWSLMCAPRCS-UHFFFAOYSA-N | [1] |

| SMILES String | CC(C)N(CC(=O)O)C(=O)OC(C)(C)C | [1] |

Table 1: Physicochemical Properties of this compound

Safety information for this compound is summarized in Table 2, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

| Hazard Information | GHS Classification | Reference(s) |

| Pictogram | ||

| Signal Word | Danger | |

| Hazard Statement | H301 (Toxic if swallowed) | |

| Precautionary Statements | P264, P270, P301 + P310, P405, P501 | |

| Hazard Class | Acute Toxicity 3 (Oral) |

Table 2: GHS Safety Information

Role in Drug Discovery and Development

While specific examples of the incorporation of this compound into drug candidates are not readily found in the literature, the general utility of N-Boc protected amino acids is well-established. They serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals. The Boc group provides a robust method for protecting an amine during various chemical transformations, and its subsequent removal allows for the introduction of further complexity. This is a cornerstone of modern medicinal chemistry and peptide synthesis.

The overall workflow for utilizing a protected amino acid like this compound in a synthetic route is depicted in the following diagram.

Caption: Generalized workflow for the incorporation of a Boc-protected amino acid.

Experimental Protocols

The following protocols are representative of the types of reactions in which this compound would likely be used. These are generalized procedures and would require optimization for this specific substrate.

Representative Protocol for Amide Bond Formation

This protocol describes a general method for coupling a Boc-protected amino acid to a primary amine using a carbodiimide activator.

Materials:

-

This compound

-

Primary amine (R-NH₂)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Magnetic stirrer and standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Stir the solution at room temperature for 10 minutes.

-

Add the primary amine (1.1 eq) to the reaction mixture.

-

Cool the flask to 0 °C in an ice bath.

-

In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Representative Protocol for Boc Group Deprotection

This protocol outlines a standard procedure for the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

-

Boc-protected substrate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnetic stirrer and standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected substrate in anhydrous DCM (a typical concentration is 0.1-0.5 M) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

-

Carefully neutralize the residue by adding a saturated NaHCO₃ solution until gas evolution ceases (pH ~8-9).

-

Extract the aqueous layer with an organic solvent like DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the deprotected product.

Conclusion

This compound is a commercially available, yet scientifically under-characterized, synthetic building block. Its structure suggests a role in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and peptide science, where the N-isopropyl group could be used to modulate the pharmacological properties of a lead compound. While a wealth of information exists for the general class of N-Boc protected amino acids, specific experimental data and applications for this particular compound are lacking in the public domain. The representative protocols and workflow provided in this guide are intended to serve as a starting point for researchers interested in exploring the utility of this unique reagent. Further empirical investigation is necessary to fully characterize its reactivity and potential applications.

References

In-depth Technical Guide: N-Boc-N-isopropylamino-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-N-isopropylamino-acetic acid, a valuable building block in synthetic and medicinal chemistry. This document details its chemical properties, synthesis methodologies, and potential applications in drug discovery and peptide science.

Core Compound Data

This compound, also known as N-tert-butoxycarbonyl-N-isopropylglycine, is a synthetic amino acid derivative. The presence of the Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom allows for controlled reactivity in peptide synthesis and other organic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 217.26 g/mol | [1] |

| Molecular Formula | C₁₀H₁₉NO₄ | [1] |

| CAS Number | 154509-63-4 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |

Synthesis Methodologies

The synthesis of this compound can be approached through several synthetic routes. The most common strategies involve the N-alkylation of a glycine precursor. Two primary methods are highlighted here: direct alkylation of N-Boc-glycine and a two-step approach involving reductive amination followed by Boc-protection.[2][3]

Experimental Protocol: Two-Step Synthesis via Reductive Amination and Boc Protection

This method is often preferred due to its generally higher yields and cleaner reaction profiles for the introduction of secondary alkyl groups.

Step 1: Reductive Amination of Glycine with Acetone

This step involves the formation of an imine intermediate from glycine and acetone, which is then reduced in situ to N-isopropylglycine.

-

Materials:

-

Glycine

-

Acetone

-

Methanol (or other suitable solvent)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[4]

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (for pH adjustment)

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure:

-

Dissolve glycine in methanol.

-

Add a stoichiometric excess of acetone to the solution.

-

Adjust the pH of the mixture to a slightly acidic condition (pH 5-6) using hydrochloric acid.

-

Slowly add the reducing agent (e.g., NaBH₃CN) in portions while maintaining the temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction by adding water.

-

Adjust the pH to basic (pH > 10) with sodium hydroxide.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-isopropylglycine.

-

Step 2: N-Boc Protection of N-isopropylglycine

The crude N-isopropylglycine is then protected with a Boc group.

-

Materials:

-

N-isopropylglycine (from Step 1)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate or Sodium carbonate

-

Dioxane and water (or other suitable solvent system)

-

Ethyl acetate (for extraction)

-

1M HCl (for acidification)

-

Brine

-

-

Procedure:

-

Dissolve the crude N-isopropylglycine in a mixture of dioxane and water.

-

Add sodium bicarbonate to the solution to create basic conditions.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

-

Stir at room temperature until the reaction is complete.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous residue with a non-polar solvent (e.g., hexane) to remove excess (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

-

Table 2: Representative Quantitative Data for N-Boc Protection of Amino Acids

| Starting Amine | Base | Solvent | Reaction Time | Yield (%) |

| Glycine | Na₂CO₃ | Dioxane/Water | 20 hours | 94.8 |

| Sarcosine Methyl Ester HCl | Triethylamine | Dichloromethane | 2 days | 90 |

Note: The data in this table is for analogous reactions and serves as a general guideline.[5][6] Actual yields for the synthesis of this compound may vary.

Role in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. The N-isopropyl group can introduce specific steric and electronic properties to a molecule, potentially influencing its binding affinity to biological targets and its metabolic stability.

The Boc protecting group is essential for its application in multi-step syntheses, allowing for the selective formation of amide bonds without undesired side reactions at the nitrogen atom. This is particularly important in the construction of peptidomimetics and other small molecule therapeutics.

While specific signaling pathways directly modulated by this compound are not prominently documented, its utility lies in the synthesis of compounds that target a wide range of biological pathways. As a modified amino acid, it can be incorporated into peptide sequences to create analogs with altered conformations and improved pharmacological properties.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the two-step synthesis of this compound.

The logical flow for the application of this building block in a drug discovery context is depicted below.

References

- 1. N-boc-sarcosine sigma-aldrich | Sigma-Aldrich [sigmaaldrich.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. N-Boc-N-methyl glycine methyl ester synthesis - chemicalbook [chemicalbook.com]

"Literature review of N-Boc-N-isopropylamino-acetic acid"

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-N-isopropylamino-acetic acid, a non-standard amino acid derivative, holds potential as a valuable building block in medicinal chemistry and peptide science. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the secondary amine, which is further substituted with an isopropyl group, imparts unique steric and electronic properties that can influence the conformation and biological activity of peptides and small molecules incorporating this moiety. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties. Due to a notable absence of detailed synthetic and application-based studies in publicly accessible scientific literature, this review primarily consolidates the fundamental physicochemical data available from commercial suppliers.

Chemical Properties and Data

This compound is a white to off-white solid at room temperature. Its key chemical identifiers and properties are summarized in the table below. This information is critical for its use in chemical synthesis, enabling accurate molar calculations and ensuring compatibility with various reaction conditions.

| Property | Value | Reference |

| CAS Number | 154509-63-4 | [1] |

| Molecular Formula | C₁₀H₁₉NO₄ | [1] |

| Molecular Weight | 217.26 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥97.0% (HPLC) | [1] |

Synthesis and Experimental Protocols

A thorough review of prominent scientific databases and patent literature did not yield specific, detailed experimental protocols for the synthesis of this compound. While general methods for the N-alkylation of amino acids and subsequent Boc-protection are well-established, a definitive, optimized procedure for this particular derivative is not publicly documented.

General Synthetic Strategy (Hypothetical):

A plausible synthetic route could involve a two-step process:

-

N-isopropylation of a glycine derivative: This could be achieved through reductive amination of a protected glycine ester with acetone, followed by reduction of the resulting imine. Alternatively, direct alkylation of a glycine ester with an isopropyl halide could be employed, though this may lead to over-alkylation.

-

Boc-protection: The resulting secondary amine, N-isopropyl glycine ester, would then be protected using di-tert-butyl dicarbonate (Boc₂O) under standard basic conditions. Subsequent hydrolysis of the ester would yield the final product.

The workflow for this hypothetical synthesis is depicted below.

Caption: Hypothetical synthetic workflow for this compound.

Applications in Drug Development and Research

The application of this compound in drug development and signaling pathway research is not explicitly detailed in the reviewed literature. However, based on the structure of the molecule, several potential applications can be inferred:

-

Peptide Mimetics: The N-substituted nature of this amino acid can be used to introduce conformational constraints in peptides, potentially leading to increased stability against enzymatic degradation and enhanced receptor binding affinity. The isopropyl group provides a moderate level of steric hindrance that can influence the local peptide backbone conformation.

-

Scaffold for Small Molecule Synthesis: As a bifunctional molecule (a carboxylic acid and a protected amine), it can serve as a versatile scaffold for the synthesis of more complex molecules. The protected amine allows for selective functionalization of the carboxylic acid moiety, followed by deprotection and further modification at the nitrogen atom.

-

Probing Receptor Binding Pockets: The unique steric and electronic features of the N-isopropyl group can be utilized to probe the topology and chemical environment of receptor binding pockets. By systematically incorporating this amino acid into a peptide or small molecule ligand, researchers can gain insights into structure-activity relationships.

The logical relationship for its potential use as a building block in drug discovery is illustrated in the following diagram.

Caption: Logical flow of potential applications for this compound in drug discovery.

Conclusion and Future Directions

This compound represents a potentially useful, yet underexplored, tool for chemical biologists and medicinal chemists. While its fundamental chemical properties are known, a significant gap exists in the scientific literature regarding its synthesis and practical applications. The development and publication of a robust and scalable synthetic protocol would be the first critical step to enable broader investigation. Subsequent studies should focus on its incorporation into peptides and small molecules to evaluate its impact on their physicochemical properties, conformational behavior, and biological activity. Such research would be invaluable in unlocking the full potential of this unique amino acid derivative in the design of novel therapeutics.

References

In-Depth Technical Guide: The Structure and Properties of N-Boc-N-isopropylamino-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-N-isopropylamino-acetic acid, a synthetically derived N-protected, N-alkylated amino acid, serves as a valuable building block in medicinal chemistry and peptide synthesis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed, generalized synthesis protocol. The strategic incorporation of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, along with an isopropyl substituent, imparts unique steric and electronic properties, influencing its reactivity and conformational preferences in molecular assemblies. This document aims to be a critical resource for researchers leveraging this compound in the design and synthesis of novel therapeutic agents and complex organic molecules.

Chemical Structure and Properties

This compound, with the CAS Number 154509-63-4, is characterized by a glycine backbone that is substituted on the nitrogen atom with both a tert-butoxycarbonyl (Boc) protecting group and an isopropyl group.[1] The presence of the bulky Boc group provides acid-lability, allowing for its selective removal under mild acidic conditions, a cornerstone of modern peptide synthesis.[2][3][4][5][6][7] The isopropyl group introduces steric hindrance and lipophilicity, which can be exploited to modulate the pharmacological profile of peptide-based therapeutics.

The structural and chemical identity of this compound is definitively represented by the following identifiers:

A 2D representation of the chemical structure is provided below:

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₄ | [1] |

| Molecular Weight | 217.26 g/mol | [1] |

| CAS Number | 154509-63-4 | [1][8][9] |

| Appearance | Solid | [1] |

| MDL Number | MFCD08689645 | [1] |

Experimental Protocols

General Synthesis of N-isopropylamino-acetic acid (Step 1)

The initial step involves the N-alkylation of glycine. A common method is reductive amination, which is generally applicable to the synthesis of N-alkyl amino acids.

Materials and Equipment:

-

Glycine

-

Acetone

-

Sodium borohydride (NaBH₄) or a similar reducing agent

-

Methanol or another suitable protic solvent

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Dissolve glycine in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetone (1.1 equivalents) to the solution and stir for 30 minutes to form the corresponding imine in situ.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of water.

-

Acidify the reaction mixture with 1M HCl to a pH of approximately 2-3.

-

Wash the aqueous layer with an organic solvent like ethyl acetate to remove any unreacted acetone.

-

The aqueous solution containing the N-isopropylamino-acetic acid can be used directly in the next step or the product can be isolated by evaporation of the solvent.

N-Boc Protection of N-isopropylamino-acetic acid (Step 2)

The second step is the protection of the secondary amine with the Boc group using di-tert-butyl dicarbonate (Boc₂O).

Materials and Equipment:

-

N-isopropylamino-acetic acid (from Step 1)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Dioxane and water, or another suitable solvent system

-

Ethyl acetate and n-Hexane for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with mechanical stirring

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the crude N-isopropylamino-acetic acid in a mixture of dioxane and water.

-

Add sodium carbonate (2.0 equivalents) to the solution and stir until dissolved.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the reaction mixture at room temperature.

-

Stir the reaction vigorously for 12-24 hours.

-

After the reaction is complete (monitored by TLC), acidify the mixture to a pH of 2-3 with a cold 1M HCl solution.

-

Extract the product into ethyl acetate (3 x volume of the aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

-

Isopropyl Methine Proton (-CH(CH₃)₂): A septet, integrating for 1H.

-

Methylene Protons (-CH₂-): A singlet or a pair of doublets (if diastereotopic), integrating for 2H.

-

Boc Protons (-C(CH₃)₃): A sharp singlet, integrating for 9H, typically around 1.4-1.5 ppm.

-

Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet, integrating for 6H.

¹³C NMR Spectroscopy

-

Carboxylic Acid Carbonyl (-COOH): A signal in the range of 170-180 ppm.

-

Boc Carbonyl (-COO-): A signal around 155-160 ppm.

-

Boc Quaternary Carbon (-C(CH₃)₃): A signal around 80 ppm.

-

Isopropyl Methine Carbon (-CH(CH₃)₂): A signal in the aliphatic region.

-

Methylene Carbon (-CH₂-): A signal in the aliphatic region.

-

Boc Methyl Carbons (-C(CH₃)₃): A signal around 28 ppm.

-

Isopropyl Methyl Carbons (-CH(CH₃)₂): A signal in the aliphatic region.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C=O Stretch (Boc group): A strong, sharp peak around 1680-1700 cm⁻¹.

Mass Spectrometry

-

Electrospray Ionization (ESI): In negative ion mode, the [M-H]⁻ ion would be expected at m/z 216.1. In positive ion mode, adducts such as [M+H]⁺ (m/z 218.1) or [M+Na]⁺ (m/z 240.1) may be observed. Fragmentation would likely involve the loss of the Boc group or components thereof.

Applications in Research and Drug Development

This compound is a specialized building block for the synthesis of peptides and peptidomimetics. The N-isopropyl group can confer several advantageous properties to a peptide, including:

-

Increased Lipophilicity: This can enhance membrane permeability and oral bioavailability.

-

Resistance to Enzymatic Degradation: The steric bulk of the isopropyl group can shield the adjacent peptide bond from cleavage by proteases.

-

Conformational Constraint: The N-alkylation restricts the rotation around the N-Cα bond, which can lock the peptide into a specific bioactive conformation.

This compound is particularly useful in the design of peptide-based drugs where fine-tuning of pharmacokinetic and pharmacodynamic properties is crucial. While there are no widely reported signaling pathways directly modulated by this compound itself, its incorporation into bioactive peptides can significantly impact their interaction with biological targets such as receptors and enzymes.

Conclusion

This compound is a strategically designed synthetic building block with significant potential in the fields of medicinal chemistry and peptide science. Its unique combination of a sterically demanding N-alkyl group and a labile N-protecting group provides chemists with a versatile tool for the synthesis of modified peptides with potentially improved therapeutic properties. The information and protocols provided in this guide serve as a foundational resource for the effective utilization of this compound in research and development endeavors. Further investigation into its incorporation into specific bioactive scaffolds is warranted to fully explore its potential in modulating biological pathways and developing novel therapeutics.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. CAS 154509-63-4 | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]

Navigating the Safe Handling of N-Boc-N-isopropylamino-acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for N-Boc-N-isopropylamino-acetic acid (CAS No: 154509-63-4), a compound utilized in specialized research and development applications. Due to its classification as an acute oral toxicant, strict adherence to established safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document outlines the known hazards, exposure controls, and emergency procedures associated with this compound.

Chemical Identification and Physical Properties

This compound is a synthetic amino acid derivative. Its fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Name | N-(tert-Butoxycarbonyl)-N-isopropylaminoacetic acid | ChemScene, Sigma-Aldrich |

| Synonyms | This compound | ChemScene[1] |

| CAS Number | 154509-63-4 | Sigma-Aldrich |

| Molecular Formula | C10H19NO4 | ChemScene[1], Sigma-Aldrich |

| Molecular Weight | 217.26 g/mol | ChemScene[1], Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Flash Point | Not applicable | Sigma-Aldrich |

Hazard Identification and Classification

The primary hazard associated with this compound is its acute oral toxicity. It is classified under the Globally Harmonized System (GHS) as follows:

| Hazard Classification | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed |

Source: ChemScene[1], Sigma-Aldrich

Toxicological Data

Detailed toxicological studies for this compound are limited. The primary known toxicological effect is acute oral toxicity.[1]

| Toxicological Endpoint | Result |

| Acute Oral Toxicity | Category 3 |

| Other Toxicological Data | No data available |

Source: ChemScene[1]

Safe Handling and Experimental Protocols

Adherence to a strict handling protocol is essential when working with this compound. The following workflow outlines the key stages of safe management.

Caption: General workflow for handling this compound.

Experimental Methodologies

a. Engineering Controls:

-

All manipulations of solid this compound, including weighing and transfers, must be conducted in a certified chemical fume hood or other suitable ventilated enclosure.

-

Ensure safety shower and eyewash stations are readily accessible and have been recently tested.

b. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles with side shields are mandatory.[1]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contaminated.

-

Skin and Body Protection: A laboratory coat must be worn. For larger quantities or where there is a risk of splashing, consider additional protective clothing such as an apron or coveralls.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.

c. Handling Procedures:

-

Avoid the creation of dust.

-

Use dedicated spatulas and glassware.

-

Keep containers tightly closed when not in use.

-

Wash hands thoroughly after handling.

First-Aid and Emergency Procedures

The logical relationship between exposure and response is critical in mitigating harm.

Caption: Logic diagram for first-aid response to exposure.

| Exposure Route | First-Aid Measure |

| Ingestion | Call a POISON CENTER or doctor/physician immediately. Rinse mouth. |

| Inhalation | Move person into fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor/physician. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

Stability and Reactivity

Detailed stability and reactivity data are not available.[1] It is prudent to assume the following general guidelines:

-

Reactivity: No specific reactivity hazards have been identified.[1]

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Avoid generation of dust and exposure to incompatible materials.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. The recommended storage class is 6.1C, which pertains to combustible, acute toxic category 3 materials.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations. Waste must be handled as hazardous waste.

This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment, which must be conducted by qualified personnel prior to commencing any experimental work. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier.

References

Navigating the Synthesis and Supply of N-Boc-N-isopropylamino-acetic Acid: A Technical Guide

For researchers, scientists, and professionals in drug development, the procurement and application of specialized amino acid derivatives are critical steps in the discovery pipeline. N-Boc-N-isopropylamino-acetic acid, a key building block in peptide synthesis and medicinal chemistry, requires a clear understanding of its supply chain, synthesis, and quality control. This in-depth technical guide provides a comprehensive overview of chemical suppliers, detailed experimental protocols, and analytical methodologies for this important reagent.

Chemical Suppliers and Product Specifications

Identifying reliable suppliers for this compound (CAS Number: 154509-63-4) is the first step in ensuring the quality and reproducibility of research. While a multitude of vendors offer this compound, specifications and pricing can vary. Below is a summary of publicly available information from a prominent supplier. It is important to note that for some research-grade chemicals, extensive analytical data may not be proactively collected by the supplier, placing the onus of thorough quality control on the end-user.

| Supplier | Product Number | Quantity | Purity | Price (USD) | Notes |

| Sigma-Aldrich | CDS022795 | 100 mg | Not specified; sold under the AldrichCPR brand for early discovery research. | $77.90 | Buyer assumes responsibility to confirm product identity and/or purity. |

Note: Researchers are advised to contact suppliers directly to inquire about the availability of larger quantities, detailed certificates of analysis, and bulk pricing.

Synthesis of this compound: A Methodological Approach

Experimental Protocol: N-isopropylation of N-Boc-amino-acetic acid

This procedure outlines a two-step process starting from commercially available N-Boc-glycine.

Materials:

-

N-Boc-glycine

-

2-Iodopropane (Isopropyl iodide)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Deprotonation of N-Boc-glycine:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-glycine (1 equivalent).

-

Dissolve the N-Boc-glycine in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the dianion.

-

-

N-Alkylation:

-

Cool the reaction mixture back to 0 °C.

-

Add 2-iodopropane (1.5 equivalents) dropwise via a dropping funnel.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Remove the THF under reduced pressure.

-

Add water and diethyl ether to the residue. Separate the aqueous layer and wash the organic layer with water and then brine.

-

Extract the combined aqueous layers with diethyl ether.

-

Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

-

Quality Control and Analytical Characterization

Ensuring the purity and structural integrity of this compound is paramount for its successful application. A combination of analytical techniques should be employed for comprehensive characterization.

Experimental Protocol: Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectrum should show characteristic signals for the Boc group (a singlet around 1.4 ppm), the isopropyl group (a multiplet for the CH and doublets for the two CH₃ groups), and the methylene protons of the acetic acid moiety.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum will confirm the presence of all carbon atoms, including the carbonyls of the Boc and carboxylic acid groups, and the carbons of the isopropyl and tert-butyl groups.

2. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is a suitable technique to confirm the molecular weight of the compound. The expected [M-H]⁻ ion in negative ion mode or the [M+H]⁺ or [M+Na]⁺ ions in positive ion mode should be observed.

3. High-Performance Liquid Chromatography (HPLC):

-

Purity assessment can be performed using reversed-phase HPLC. A C18 column with a gradient elution of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA) or formic acid, is a common method for analyzing N-Boc protected amino acids.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide chains using standard solid-phase peptide synthesis protocols. The Boc protecting group is stable to the basic conditions used for Fmoc deprotection, making it suitable for use in Fmoc-based SPPS.

Experimental Protocol: Incorporation into a Peptide Sequence

Materials:

-

Rink Amide resin (or other suitable solid support)

-

N-Fmoc protected amino acids

-

This compound

-

Coupling reagents (e.g., HATU, HOBt, DIC)

-

Piperidine solution (20% in DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Coupling of this compound:

-

Pre-activate this compound (3 equivalents) with HATU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activated amino acid solution.

-

Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Cycles: Repeat the deprotection, washing, and coupling steps for the subsequent Fmoc-protected amino acids in the desired sequence.

-

Final Deprotection and Cleavage: Once the peptide synthesis is complete, wash the resin with DCM and dry. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the crude peptide and purify by preparative HPLC.

This guide provides a foundational understanding for researchers working with this compound. By carefully selecting suppliers, adapting synthesis protocols, and implementing rigorous quality control, scientists can confidently utilize this valuable building block in their drug discovery and development endeavors.

An In-depth Technical Guide to N-Boc-N-isopropylamino-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Nomenclature

N-Boc-N-isopropylamino-acetic acid is a synthetic amino acid derivative that is widely utilized as a building block in organic synthesis, particularly in the fields of peptide chemistry and medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled and sequential chemical transformations, a crucial aspect in the construction of complex molecules.

Alternative Names and Synonyms:

A survey of chemical supplier catalogs and databases reveals several alternative names for this compound, which are often used interchangeably in scientific literature and commercial listings. Understanding these synonyms is crucial for comprehensive literature searches and procurement.

-

Systematic IUPAC Name: 2-(tert-butoxycarbonyl(isopropyl)amino)acetic acid

-

Common Synonyms:

-

N-tert-butoxycarbonyl-N-isopropylglycine

-

2-[Boc-(isopropyl)amino]acetic Acid[1]

-

N-Boc-N-isopropylaminoacetic acid

-

Key Identifiers:

For unambiguous identification, the following registry numbers and chemical notations are essential:

| Identifier | Value |

| CAS Number | 154509-63-4 |

| Molecular Formula | C₁₀H₁₉NO₄ |

| Molecular Weight | 217.26 g/mol |

| InChI | 1S/C10H19NO4/c1-7(2)11(6-8(12)13)9(14)15-10(3,4)5/h7H,6H2,1-5H3,(H,12,13) |

| InChIKey | VDWLWSLMCAPRCS-UHFFFAOYSA-N |

| SMILES | CC(N(C(=O)OC(C)(C)C)CC(=O)O)C |

| MDL Number | MFCD08689645 |

Physicochemical and Spectral Data

A comprehensive understanding of the physicochemical properties of this compound is vital for its handling, storage, and application in experimental settings. While a complete set of experimentally determined data is not consistently available from all suppliers, the following table summarizes the known properties. It is important to note that some suppliers, such as Sigma-Aldrich, explicitly state that they do not collect analytical data for this specific product.[2]

| Property | Value |

| Physical Form | Solid |

| Hazard Statements | H301 (Toxic if swallowed) |

| Precautionary Statements | P264, P270, P301 + P310, P405, P501 |

Spectral Data:

-

¹H NMR: Signals corresponding to the protons of the isopropyl group (a septet and a doublet), the methylene protons of the acetic acid backbone (a singlet or AB quartet depending on rotational hindrance), and the singlet for the nine equivalent protons of the Boc group.

-

¹³C NMR: Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the methine and methyl carbons of the isopropyl group, and the methylene carbon of the acetic acid backbone.[3]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), C-H stretches of the alkyl groups, and strong C=O stretches for both the carbamate and carboxylic acid functionalities.[4][5]

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group or isobutylene.

Experimental Protocols: A Generalized Approach to Synthesis

While a specific, detailed protocol for the synthesis of this compound is not explicitly detailed in the surveyed scientific literature, a general and robust methodology can be adapted from established procedures for the N-Boc protection of amino acids.[6] The synthesis of this compound would logically proceed through the N-alkylation of a suitable glycine derivative followed by Boc protection, or by the alkylation of N-Boc-glycine. A plausible synthetic route, depicted in the workflow diagram below, involves the reaction of N-isopropylamino-acetic acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Generalized Synthesis Workflow:

Detailed Methodological Steps:

-

Dissolution: The starting material, N-isopropylamino-acetic acid, is dissolved in a suitable aqueous solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.

-

Basification: An appropriate base, such as sodium hydroxide or sodium carbonate, is added to the solution to deprotonate the amino group of the substrate, thereby increasing its nucleophilicity.[6]

-

Boc-Anhydride Addition: The reaction mixture is cooled in an ice bath, and di-tert-butyl dicarbonate ((Boc)₂O), the Boc-protecting reagent, is added dropwise.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for a period of several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is acidified with a suitable aqueous acid, such as hydrochloric acid or potassium bisulfate, to a pH of approximately 2-3.

-

Extraction: The product is extracted from the aqueous phase into an organic solvent, typically ethyl acetate. The organic layers are combined.

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Applications in Research and Drug Development

N-Boc-protected amino acids, including this compound, are indispensable tools in modern organic synthesis, with profound applications in peptide synthesis and the broader field of drug discovery.

Peptide Synthesis:

The tert-butoxycarbonyl (Boc) group is a widely employed N-terminal protecting group in solid-phase peptide synthesis (SPPS).[7] Its stability to a wide range of reaction conditions, coupled with its facile removal under moderately acidic conditions (e.g., trifluoroacetic acid), makes it an ideal choice for the stepwise assembly of peptide chains. The use of N-substituted, N-Boc-protected amino acids like this compound allows for the introduction of conformational constraints and modified backbones into peptides, which can enhance their biological activity, stability, and pharmacokinetic properties.

Drug Discovery and Development:

In the broader context of drug discovery, this compound serves as a versatile building block for the synthesis of a wide array of small molecules and peptidomimetics. The isopropyl group can introduce lipophilicity and steric bulk, which can be crucial for modulating the binding affinity and selectivity of a drug candidate for its biological target. The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, to construct more complex molecular architectures.

Logical Relationship in Boc-Protected Synthesis:

Conclusion

This compound is a valuable and versatile chemical entity for researchers and professionals in the fields of organic synthesis, peptide chemistry, and drug development. Its unique structural features, combining a protected amino group with a reactive carboxylic acid and a sterically demanding isopropyl substituent, make it an important building block for the creation of novel and complex molecules. While detailed experimental and spectral data for this specific compound are not widely published, this guide provides a comprehensive summary of its known properties and a robust, adaptable framework for its synthesis and application. As the demand for sophisticated molecular architectures in drug discovery continues to grow, the utility of such specialized building blocks is expected to increase.

References

- 1. accelachem.com [accelachem.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. echemi.com [echemi.com]

- 5. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for the Use of N-Boc-N-isopropylamino-acetic Acid in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted glycine oligomers, or peptoids, are a class of peptide mimics that have garnered significant interest in drug discovery and materials science. The substitution on the backbone nitrogen atom, as seen in N-Boc-N-isopropylamino-acetic acid, imparts unique structural and functional properties. Most notably, this modification grants exceptional resistance to proteolytic degradation, a major advantage over natural peptides. Additionally, the N-isopropyl group provides steric bulk that can be used to modulate the conformational flexibility of the resulting molecule, potentially leading to higher receptor affinity and selectivity.

The incorporation of N-alkylated amino acids like this compound into peptide or peptoid chains via solid-phase peptide synthesis (SPPS) presents challenges, primarily due to the steric hindrance at the secondary amine. This can lead to slower reaction kinetics and incomplete coupling. This document provides detailed protocols and application notes to facilitate the successful incorporation of this compound into synthetic peptides and peptoids using Boc-SPPS chemistry.

Data Presentation

Table 1: Recommended Reagents and Conditions for Coupling this compound

| Parameter | Recommendation | Rationale |

| Resin | Merrifield, PAM, or MBHA resin | Standard resins for Boc-SPPS. MBHA resin is preferred for peptide amides.[1] |

| Resin Substitution | 0.3 - 0.7 mmol/g | A lower substitution can help mitigate aggregation in difficult sequences.[1] |

| This compound Excess | 3 - 5 equivalents | A higher excess helps to drive the sterically hindered coupling reaction to completion. |

| Coupling Reagent | HATU, HBTU, or PyBOP | These reagents are highly effective for coupling sterically hindered amino acids.[2][3][4] |

| Additive | HOAt (with HATU) or HOBt (with HBTU) | Additives can suppress racemization and improve coupling efficiency.[4][5] |

| Base | N,N-Diisopropylethylamine (DIEA) | A non-nucleophilic base is required for the activation step.[6] |

| Base Excess | 6 - 10 equivalents | To ensure complete activation of the carboxylic acid.[6] |

| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | Standard polar aprotic solvents for SPPS. |

| Reaction Time (per coupling) | 2 - 6 hours (or double coupling) | Longer reaction times or a second coupling are often necessary for sterically hindered residues. |

| Monitoring | Kaiser Test (for primary amines) / Isatin or Chloranil Test (for secondary amines) | To confirm the completion of the coupling reaction. |

Table 2: Standard Boc-SPPS Deprotection and Cleavage Cocktails

| Step | Reagent Cocktail | Typical Reaction Time | Purpose |

| Boc Deprotection | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 1 x 2 min (pre-wash), 1 x 20-30 min | Removal of the temporary N-terminal Boc protecting group.[1][7] |

| Neutralization | 5-10% DIEA in DCM or DMF | 2 x 5 min | Neutralization of the TFA salt to the free amine for the next coupling step.[7] |

| Final Cleavage (from Merrifield/PAM resin) | Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole) | 1 - 2 hours at 0°C | Cleavage of the peptide from the resin and removal of side-chain protecting groups.[8] |

| Alternative Final Cleavage | Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) with scavengers | Varies | Alternatives to the highly hazardous HF.[9] |

| Cleavage Cocktail for Sensitive Residues (e.g., Trp, Cys, Met) | Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5) | 2 - 4 hours | To prevent side reactions with sensitive amino acid side chains.[10] |

Experimental Protocols

Protocol 1: Manual Boc-SPPS for Incorporation of this compound

This protocol outlines a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.

1. Resin Preparation:

-

Swell the peptide-resin (e.g., Merrifield resin with the N-terminal Boc-protected amino acid attached) in DCM for 30 minutes in a suitable reaction vessel.

-

Drain the DCM.

2. Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1][7]

-

Drain the solution and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (1x), and DMF (3x).

3. Neutralization:

-

Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes.

-

Drain the solution and repeat the neutralization step.[7]

-

Wash the resin thoroughly with DMF (3x).

4. Coupling of this compound (using HATU):

-

In a separate vial, pre-activate a solution of this compound (3-5 eq.), HATU (3-5 eq.), and DIEA (6-10 eq.) in DMF for 2-5 minutes.[6]

-

Add the pre-activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 2-6 hours.

-

Monitor the reaction completion using a suitable test (e.g., Isatin test for the secondary amine). If the reaction is incomplete, a second coupling may be necessary.

-

For a second coupling, drain the reaction solution, wash with DMF (3x), and repeat step 4.

5. Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

6. Capping (Optional but Recommended):

-

To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes.

-

Wash the resin with DMF (3x) and DCM (3x).

7. Final Cleavage and Deprotection:

-

After the full peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under vacuum.

-

Suspend the dried resin in the appropriate cleavage cocktail (e.g., anhydrous HF with anisole as a scavenger) in a specialized apparatus. (Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and training) .

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge or filter to collect the peptide pellet.

-

Wash the peptide with cold diethyl ether and dry under vacuum.

Mandatory Visualization

Caption: A workflow diagram for a single coupling cycle of this compound in Boc-SPPS.

Caption: Comparison of the monomer vs. the submonomer method for synthesizing N-substituted glycine oligomers.

References

- 1. chempep.com [chempep.com]

- 2. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

Application Notes and Protocols: N-Boc-N-isopropylamino-acetic Acid as a Versatile Building Block for Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unnatural amino acids (UAAs) are powerful tools in drug discovery and protein engineering, offering the potential to enhance the therapeutic properties of peptides and other small molecules. By introducing novel side chains and backbone modifications, UAAs can improve metabolic stability, receptor affinity and selectivity, and bioavailability. N-Boc-N-isopropylamino-acetic acid, also known as N-Boc-N-isopropylglycine, is a valuable chiral building block for the synthesis of a variety of unnatural amino acids. The presence of the N-isopropyl group can introduce conformational constraints and increase lipophilicity, while the Boc-protecting group allows for straightforward integration into standard peptide synthesis protocols. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the generation of more complex unnatural amino acids and their incorporation into peptide chains.

Data Presentation

Table 1: Synthesis of this compound - Comparative Data

| Method | Starting Materials | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Reductive Amination | Isopropylamine, Glyoxylic acid, (Boc)₂O | Sodium triacetoxyborohydride | Dichloromethane | Not Specified | Room Temperature | High (not quantified) | General Method[1] |

| N-Alkylation | N-Boc-glycine | Isopropyl iodide, Sodium hydride | Tetrahydrofuran | Overnight | 0 to Room Temp | Moderate (not specified for isopropyl) | General Method[2] |

Table 2: Coupling of this compound in Peptide Synthesis

| Coupling Reagent | Base | Solvent | Reaction Time | Notes |

| PyBOP | DIPEA | DCM/DMF | 1-2 hours | Effective for sterically hindered amino acids.[3] |

| HBTU | DIPEA | DMF | 1-2 hours | Commonly used for standard and hindered couplings.[3] |

| HATU | DIPEA | DMF | 1-2 hours | Highly efficient for difficult couplings. |

| DIC/HOBt | - | DCM/DMF | 2-4 hours | Standard coupling method, may be less effective for hindered systems.[3] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination